(2',3'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid
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Overview
Description
(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. This involves the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid may involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2’,3’-Dichloro-biphenyl-4-yl)-acetic acid
- (3-Fluoro-biphenyl-4-yl)-acetic acid
- (2’,3’-Dichloro-4’-fluoro-biphenyl)
Uniqueness
The presence of both chlorine and fluorine atoms in (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with fewer or different halogen substitutions.
Properties
Molecular Formula |
C14H9Cl2FO2 |
---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-3-1-2-10(14(11)16)8-4-5-9(7-13(18)19)12(17)6-8/h1-6H,7H2,(H,18,19) |
InChI Key |
BCKWJBCPFROHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
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